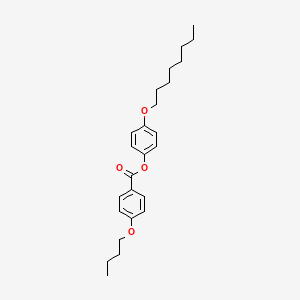![molecular formula C10H23NSi B14622435 1-[3-(Trimethylsilyl)propyl]pyrrolidine CAS No. 59427-42-8](/img/structure/B14622435.png)
1-[3-(Trimethylsilyl)propyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Trimethylsilyl)propyl]pyrrolidine is an organosilicon compound that features a pyrrolidine ring substituted with a trimethylsilyl group via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Trimethylsilyl)propyl]pyrrolidine typically involves the reaction of pyrrolidine with a trimethylsilyl-substituted alkyl halide. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile and attacks the electrophilic carbon in the alkyl halide, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine and enhance its nucleophilicity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Trimethylsilyl)propyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or other nucleophiles can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
1-[3-(Trimethylsilyl)propyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and as a protecting group for amines.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-[3-(Trimethylsilyl)propyl]pyrrolidine exerts its effects depends on its specific application. In organic synthesis, the trimethylsilyl group can act as a protecting group, preventing unwanted reactions at the nitrogen atom of the pyrrolidine ring. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
1-(Trimethylsilyl)pyrrolidine: Similar structure but without the propyl chain.
N-Trimethylsilyl pyrrolidine: Another variant with a different substitution pattern.
Trimethylsilyl-substituted amines: A broader class of compounds with similar functional groups.
Uniqueness
1-[3-(Trimethylsilyl)propyl]pyrrolidine is unique due to the presence of both the pyrrolidine ring and the trimethylsilyl group connected via a propyl chain. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
59427-42-8 |
|---|---|
Molecular Formula |
C10H23NSi |
Molecular Weight |
185.38 g/mol |
IUPAC Name |
trimethyl(3-pyrrolidin-1-ylpropyl)silane |
InChI |
InChI=1S/C10H23NSi/c1-12(2,3)10-6-9-11-7-4-5-8-11/h4-10H2,1-3H3 |
InChI Key |
HSRQQJSSLGUNRD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCCN1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14622353.png)
![3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14622357.png)
![3-[(E)-Methyldiazenyl]heptan-3-ol](/img/structure/B14622364.png)
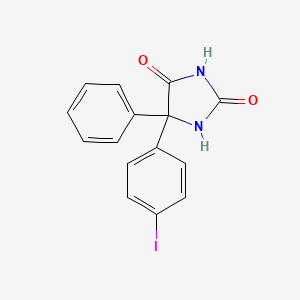
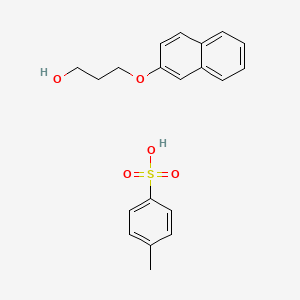
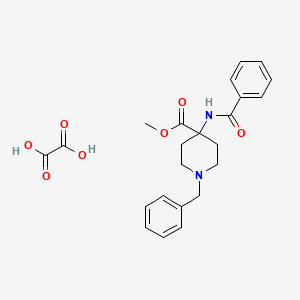
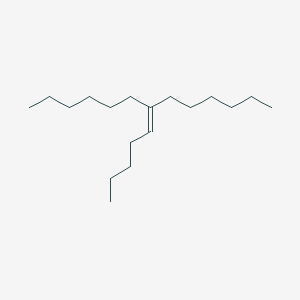

![N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14622405.png)
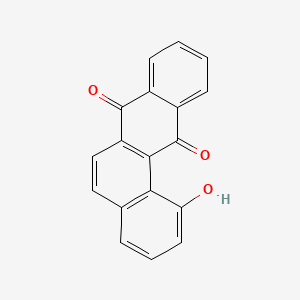

![N,N'-[(4-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14622419.png)
![4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzonitrile](/img/structure/B14622432.png)
